molecular formula C18H25N3O B2899713 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034235-87-3

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No. B2899713
M. Wt: 299.418
InChI Key: VWLOBJNYQSJOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied for its mechanism of action in order to better understand its potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves the reaction of tert-butyl 4-aminobenzoate with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate, which is then reacted with 2-bromoethylamine hydrobromide to yield the final product.

Starting Materials
tert-butyl 4-aminobenzoate, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, sodium triacetoxyborohydride, 2-bromoethylamine hydrobromide

Reaction
Step 1: Dissolve tert-butyl 4-aminobenzoate in dry THF and add sodium triacetoxyborohydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add 1,5-dimethyl-1H-pyrazole-3-carbaldehyde to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the intermediate in dry THF and add 2-bromoethylamine hydrobromide. Stir the mixture at room temperature for 24 hours., Step 6: Quench the reaction with water and extract the product with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Mechanism Of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biochemical pathways. This inhibition can lead to changes in cellular function and can potentially be used to treat a variety of diseases and conditions.

Biochemical And Physiological Effects

Studies have shown that 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism and the induction of apoptosis in cancer cells. This compound has also been shown to have potential as a treatment for neurodegenerative diseases and other conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research involving 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide. One area of interest is in further understanding the mechanism of action, which could lead to the development of more effective drugs. Another area of interest is in exploring the potential of this compound as a treatment for neurodegenerative diseases and other conditions. Additionally, research could focus on identifying other compounds that work in conjunction with 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide to enhance its efficacy.

Scientific Research Applications

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a lead compound for the development of new drugs targeting specific biochemical pathways.

properties

IUPAC Name

4-tert-butyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLOBJNYQSJOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

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